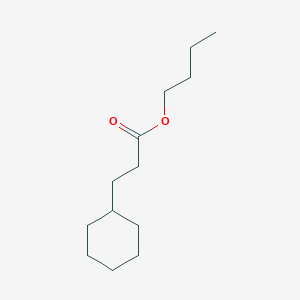
Butyl 3-cyclohexylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-cyclohexylpropanoate: is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is an ester derived from the reaction between butanol and 3-cyclohexylpropanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 3-cyclohexylpropanoate can be synthesized through the esterification reaction between butanol and 3-cyclohexylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Butyl 3-cyclohexylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butanol and 3-cyclohexylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: Butanol and 3-cyclohexylpropanoic acid.
Reduction: Butyl alcohol and cyclohexylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Butyl 3-cyclohexylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine:
Industry: In the fragrance and flavor industry, this compound is used for its pleasant odor. It is also used in the synthesis of other chemical compounds and as a solvent in various industrial applications.
Mechanism of Action
The mechanism of action of butyl 3-cyclohexylpropanoate primarily involves its hydrolysis to yield butanol and 3-cyclohexylpropanoic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by an acid or base catalyst. The resulting products can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Ethyl 3-cyclohexylpropanoate
- Methyl 3-cyclohexylpropanoate
- Propyl 3-cyclohexylpropanoate
Comparison: Butyl 3-cyclohexylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. For instance, the butyl group provides a different hydrophobic character and boiling point compared to ethyl or methyl esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industries where a particular scent profile is desired.
Properties
CAS No. |
60784-55-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
butyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3 |
InChI Key |
XPJFMHLGCQSXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















